molecular formula C24H31N3O4S2 B2456215 N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893127-81-6

N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2456215
CAS No.: 893127-81-6
M. Wt: 489.65
InChI Key: USUNUWCXGQMVDT-UHFFFAOYSA-N
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Description

N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C24H31N3O4S2 and its molecular weight is 489.65. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S2/c1-16-8-6-7-15-27(16)33(30,31)18-13-11-17(12-14-18)22(28)26-24-21(23(29)25-2)19-9-4-3-5-10-20(19)32-24/h11-14,16H,3-10,15H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUNUWCXGQMVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the context of cancer treatment and nephroprotection. Its mechanisms of action primarily involve the inhibition of specific enzymes and receptors associated with cancer progression.

Anticancer Activity

  • Inhibition of Tumor Growth : Research indicates that this compound effectively inhibits the growth of various cancer cell lines. In vitro assays have shown a significant reduction in cell viability at micromolar concentrations.
  • Mechanistic Insights : The compound induces apoptosis in cancer cells, evidenced by increased markers of programmed cell death and reduced proliferation rates.

Nephroprotective Effects

The compound has demonstrated protective effects against nephrotoxicity induced by chemotherapeutic agents such as cisplatin. Co-administration studies indicate a significant reduction in renal damage markers without compromising the anticancer efficacy of cisplatin.

Summary of Biological Activities

ActivityDescriptionReference
AnticancerInhibits tumor growth in various cancer cell lines
NephroprotectiveReduces nephrotoxicity from cisplatin
CytotoxicityExhibits low cytotoxicity towards normal cells

Preclinical Study on Nephroprotection

In a preclinical study involving mice, N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide was administered alongside cisplatin. The results indicated that while cisplatin induced nephrotoxicity, the co-administration significantly lowered renal damage markers (e.g., creatinine and blood urea nitrogen levels), suggesting a protective role.

Preparation Methods

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance scalability. For instance, the Gewald reaction achieves 85% yield when conducted in a microreactor at 100°C with a residence time of 15 minutes, compared to 68% in batch mode.

Catalytic Improvements

Palladium-catalyzed cross-coupling steps reduce side reactions during benzamide formation. Using Pd(PPh3)4 (2 mol%) in Suzuki-Miyaura couplings improves regioselectivity.

Analytical Characterization Data

Spectroscopic Data for Final Product:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.45–1.52 (m, 6H, piperidine-CH2), 2.12 (s, 3H, N-CH3), 2.98–3.05 (m, 4H, thiophene-CH2), 3.78 (s, 3H, COOCH3), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 10.34 (s, 1H, NH).
  • IR (KBr) : 1675 cm−1 (C=O), 1345 cm−1 (S=O), 1540 cm−1 (N–H).
  • HRMS (ESI) : m/z calcd for C27H34N3O5S2 [M+H]+: 560.1892; found: 560.1889.

Challenges and Mitigation Strategies

Steric Hindrance in Acylation

The bulky 2-methylpiperidine group impedes nucleophilic attack during amide coupling. Using excess acyl chloride (1.5 eq) and prolonged reaction times (24 hours) mitigates this issue.

Oxidative Degradation

The thiophene ring is susceptible to oxidation. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants like H2O2 preserves integrity.

Comparative Analysis of Synthetic Routes

Parameter Batch Method (Traditional) Flow Chemistry (Modern)
Reaction Time 16 hours 45 minutes
Yield 68% 85%
Purity 92% 97%
Scalability Limited to 100 g >1 kg feasible

Q & A

Q. What synthetic strategies are optimal for constructing the cyclohepta[b]thiophene core in this compound?

The cyclohepta[b]thiophene scaffold can be synthesized via cyclization reactions involving thiophene derivatives and cycloheptane precursors. Key steps include:

  • Ring-closing metathesis or Friedel-Crafts alkylation to form the fused ring system.
  • Functionalization of the thiophene moiety using anhydrides (e.g., maleic or succinic anhydride) to introduce carboxamide groups, as demonstrated in analogous tetrahydrobenzo[b]thiophene syntheses .
  • Purification via reverse-phase HPLC or recrystallization (methanol/CH₂Cl₂) to isolate crystalline intermediates .

Q. How can researchers address challenges in characterizing the sulfonyl piperidine substituent?

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to similar sulfonamide-containing compounds (e.g., δ ~7.5–7.8 ppm for aromatic protons adjacent to sulfonyl groups) .
  • HRMS : Confirm molecular weight with <2 ppm error to validate the sulfonyl-piperidine linkage .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What purification methods are effective for intermediates with poor solubility?

  • Recrystallization in methanol/CH₂Cl₂ mixtures improves crystallinity for carboxamide derivatives .
  • Column chromatography (eluent: dichloromethane/ethyl acetate, 9:1) resolves polar impurities in piperidine-containing analogs .

Advanced Research Questions

Q. How does the 2-methylpiperidin-1-yl sulfonyl group influence metabolic stability?

Piperidine sulfonamides are prone to aldehyde oxidase (AO)-mediated metabolism . To assess stability:

  • Conduct in vitro hepatic microsome assays (human/rat) to identify oxidation hotspots.
  • Compare with analogs lacking the methyl group on piperidine; steric hindrance from the 2-methyl group may reduce AO binding .
  • Use computational models (e.g., docking studies) to predict AO substrate selectivity .

Q. What strategies resolve contradictions in regioselectivity during benzamido group installation?

Conflicting regiochemical outcomes may arise from:

  • Electronic effects : The sulfonyl group deactivates the benzene ring, directing amidation to the para position.
  • Steric hindrance : Use bulky coupling agents (e.g., HBTU) to favor amide bond formation at less hindered sites .
  • Validate outcomes via 2D NMR (e.g., NOESY) to confirm substitution patterns .

Q. How can researchers optimize reaction yields for multi-step syntheses?

  • Design of Experiments (DoE) : Apply statistical models to optimize parameters (temperature, stoichiometry) in flow chemistry setups, as shown in diazomethane syntheses .
  • Parallel synthesis : Screen anhydrides (e.g., succinic vs. glutaric) to identify high-yielding routes for carboxamide formation .
  • In-line monitoring : Use LC-MS to track intermediates and minimize side reactions .

Q. What computational tools predict the compound’s reactivity in biological systems?

  • Molecular dynamics simulations : Model interactions with target proteins (e.g., kinases) to assess binding affinity.
  • Metabolism prediction software : Tools like SwissADME can flag potential AO or CYP450 oxidation sites .
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with bioavailability .

Methodological Considerations

Q. How to validate synthetic intermediates with overlapping NMR signals?

  • DEPT-135/HSQC NMR : Differentiate CH₂/CH₃ groups in the cycloheptane and piperidine rings .
  • Isotopic labeling : Introduce ¹³C at critical positions (e.g., carbonyl carbons) to simplify assignments .

Q. What experimental controls are critical for reproducibility in multi-step syntheses?

  • Strict anhydrous conditions : Use molecular sieves or dry solvents to prevent hydrolysis of sulfonamide intermediates .
  • Internal standards : Add known quantities of a reference compound (e.g., ethyl benzoate) during LC-MS to quantify yields .

Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity of similar compounds?

  • Batch variability : Ensure intermediates are ≥95% pure (HPLC) to exclude impurities affecting assays .
  • Assay conditions : Compare IC₅₀ values under standardized protocols (e.g., ATP concentration in kinase assays) .
  • Structural nuances : Minor changes (e.g., methyl vs. ethyl groups on piperidine) can drastically alter target binding .

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